

# An In-depth Technical Guide on (1-((Methylamino)methyl)cyclobutyl)methanol

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## Compound of Interest

Compound Name: (1-((Methylamino)methyl)cyclobutyl)methanol

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## Abstract

**(1-((Methylamino)methyl)cyclobutyl)methanol** is a substituted cyclobutane derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a summary of its known chemical and physical properties based on available data. It is important to note that while basic identifiers and some physical properties are available, detailed experimental data, including comprehensive spectral analyses, specific synthesis protocols, and biological activity studies, are not extensively reported in publicly accessible scientific literature. This guide compiles the available information and provides context based on related cyclobutane-containing compounds.

## Chemical Identity and Physical Properties

**(1-((Methylamino)methyl)cyclobutyl)methanol**, with the CAS number 180205-31-6, is a primary alcohol and a secondary amine built on a cyclobutane core.<sup>[1][2][3]</sup> Its structural and basic chemical information is summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(1-((Methylamino)methyl)cyclobutyl)methanol	N/A
CAS Number	180205-31-6	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	[1][3]
Molecular Weight	129.20 g/mol	[1][2][3]
Physical Form	Solid (at standard conditions)	[2]
Boiling Point	192 °C at 760 mmHg	N/A
SMILES	CNCC1(CCC1)CO	[1]
InChI	1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3	[2]

## Computed Physicochemical Properties:

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	32.26 Å <sup>2</sup>	[1]
LogP (octanol-water partition coefficient)	0.3684	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	3	[1]

Note: The boiling point is reported by chemical suppliers, and its experimental verification is not readily available in published literature. The computed properties are estimations and should be used as a guide.

# Synthesis and Characterization

## Synthetic Approaches

Detailed experimental protocols for the synthesis of **(1-((Methylamino)methyl)cyclobutyl)methanol** are not available in peer-reviewed journals or patents. However, general synthetic strategies for substituted cyclobutanes can be inferred. The synthesis of structurally similar aminomethyl cyclobutane methanol derivatives often involves multi-step sequences.[4] A plausible retrosynthetic analysis is presented below.



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Caption: A possible retrosynthetic pathway for **(1-((Methylamino)methyl)cyclobutyl)methanol**.

A potential synthetic route could start from cyclobutanone, which is converted to a cyanohydrin. The nitrile group can then be reduced to an amine, which is subsequently methylated. The carboxylic acid or ester group at the 1-position can be reduced to the primary alcohol. The synthesis of related cyclobutane derivatives has been described in the context of creating conformationally restricted analogs of biologically active molecules.[5][6]

## Spectral Data

No publicly available experimental spectra (NMR, IR, MS) for **(1-((Methylamino)methyl)cyclobutyl)methanol** have been identified. For researchers who synthesize this compound, the following spectral characteristics would be expected:

- <sup>1</sup>H NMR:** Signals corresponding to the N-methyl group, the methylene protons adjacent to the nitrogen and oxygen atoms, and the cyclobutane ring protons. The chemical shifts would be influenced by the neighboring functional groups.
- <sup>13</sup>C NMR:** Resonances for the N-methyl carbon, the two methylene carbons, the quaternary cyclobutane carbon, and the other cyclobutane ring carbons.

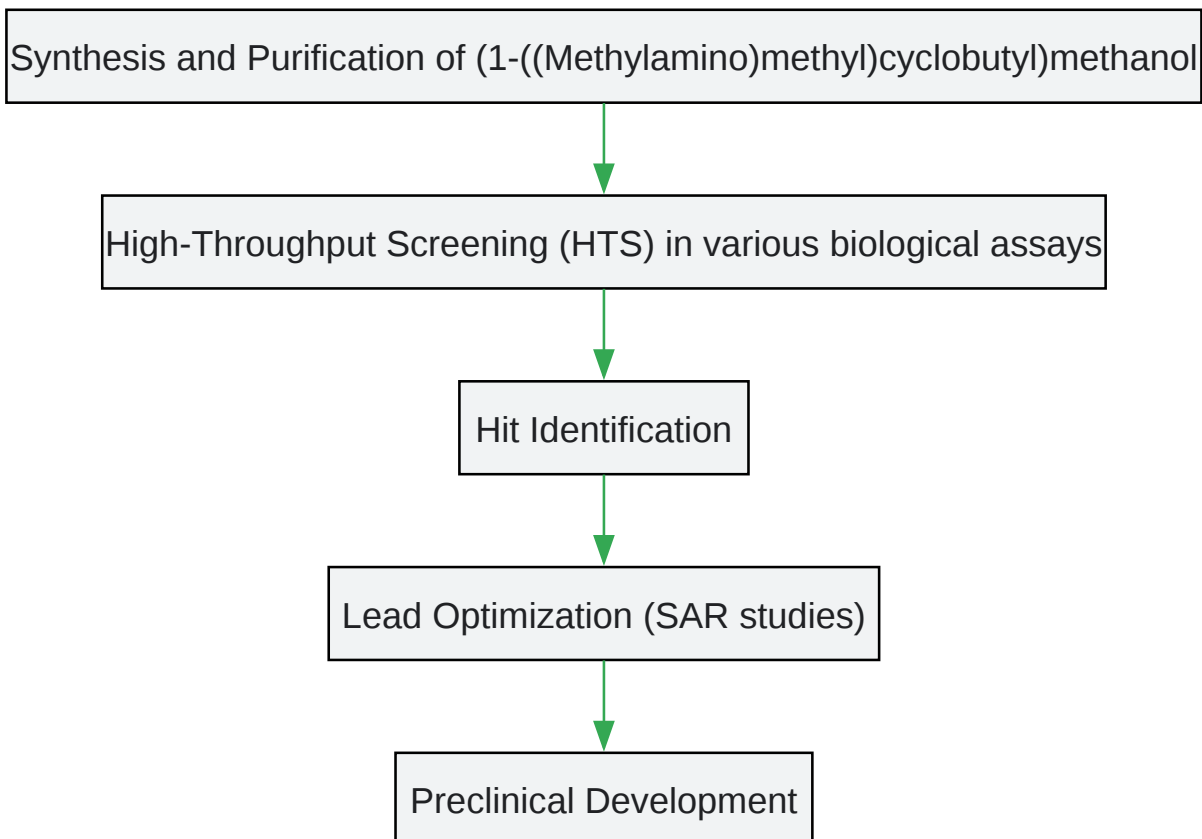
- IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (likely broad due to hydrogen bonding), C-H stretching of the alkyl groups, and C-O and C-N stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (129.20 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or methylaminomethyl moieties.

## Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with **(1-((Methylamino)methyl)cyclobutyl)methanol**. However, the cyclobutane motif is of significant interest in drug discovery as it can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement.<sup>[7]</sup>

Cyclobutane derivatives have been explored as analogs of various bioactive molecules, including combretastatins, and as components of compounds targeting integrins.<sup>[5][6]</sup> The presence of both a primary alcohol and a secondary amine suggests that this molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The amino and alcohol groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships in various drug discovery programs.<sup>[4]</sup>

The general workflow for evaluating the biological activity of a novel compound like this would typically involve initial screening in relevant biological assays, followed by more detailed mechanistic studies if activity is observed.



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